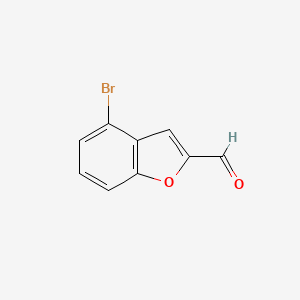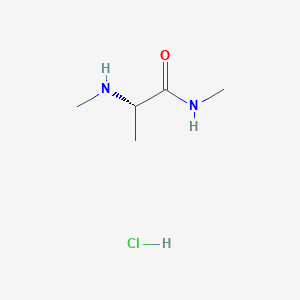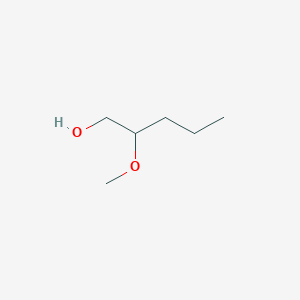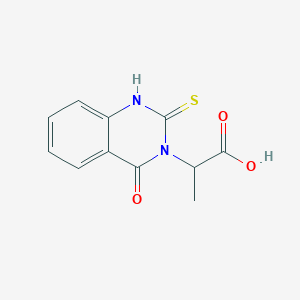
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
Descripción general
Descripción
“2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 17785-55-6 . It has a molecular weight of 250.28 . The IUPAC name for this compound is 2-(4-oxo-2-sulfanyl-3(4H)-quinazolinyl)propanoic acid .
Physical and Chemical Properties Analysis
The melting point of “this compound” is reported to be between 218-219 degrees Celsius . No further physical or chemical properties are available in the retrieved documents.Aplicaciones Científicas De Investigación
Green Synthesis Techniques
The synthesis of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid and its derivatives often involves green chemistry approaches. For instance, a novel product within this chemical family was synthesized using eco-friendly solvents under green conditions, highlighting the environmental considerations in chemical synthesis research (Reddy et al., 2012).
Analytical Methods for Quality Control
The structural similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics suggests their potential in antimicrobial drug development. Analytical methods, including 13C NMR-spectroscopy, are crucial for quality control of these compounds, ensuring the integrity of active pharmaceutical ingredients (Zubkov et al., 2016).
Antimicrobial and Anticancer Applications:
Antimicrobial Potential
Derivatives of this compound exhibit significant antimicrobial properties. Analytical methods have been developed for quality control of these compounds, underscoring their potential as antimicrobial drugs (Zubkov et al., 2016).
Anticancer Activity
Compounds within this chemical family have been evaluated for their anticancer activity. Some derivatives show promising results against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating their potential in cancer therapy (Nguyen et al., 2019).
Synthesis of Derivatives
Derivative Synthesis for Drug Development
The chemical structure of this compound and its derivatives allows for the exploration of new drugs, particularly antibiotics, due to their structural similarity with existing antimicrobial agents. This similarity opens the door to creating novel antimicrobial drugs with potentially improved efficacy or reduced resistance issues (Zubkov et al., 2016).
Propiedades
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFFSMPYTVYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172704 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17785-55-6 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17785-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


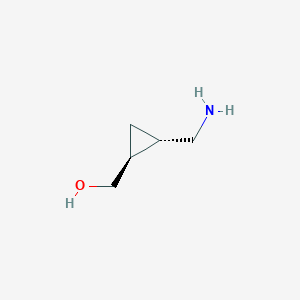
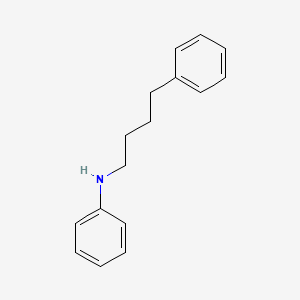

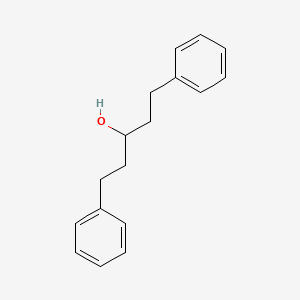
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)




